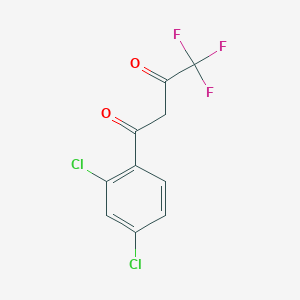

4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione

Description

BenchChem offers high-quality 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F3O2/c11-5-1-2-6(7(12)3-5)8(16)4-9(17)10(13,14)15/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGWGSLMYPLKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595231 | |

| Record name | 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94856-22-1 | |

| Record name | 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione

This guide provides a comprehensive overview of the synthesis of 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione, a fluorinated β-diketone of significant interest in the development of novel pharmaceutical and agrochemical agents. The presence of a trifluoromethyl group can enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate for complex molecule synthesis.[1] The primary synthetic route detailed herein is the Claisen condensation, a robust and well-established method for forming carbon-carbon bonds.

Core Synthetic Strategy: The Crossed Claisen Condensation

The synthesis of the target β-diketone is achieved via a crossed or "mixed" Claisen condensation reaction. This specific variant involves the reaction between a ketone and an ester in the presence of a strong base.[2] The strategic selection of reactants is paramount for the success of this transformation.

-

The Ketone Moiety (Enolate Source): 2',4'-Dichloroacetophenone serves as the ketone component. Its critical feature is the presence of enolizable α-hydrogens on the methyl group, which can be abstracted by a strong base to form a nucleophilic enolate.

-

The Ester Moiety (Acylating Agent): Ethyl trifluoroacetate is the acylating agent.[3][4] Crucially, it lacks enolizable α-hydrogens, which prevents it from undergoing self-condensation and ensures it acts solely as the electrophile in the reaction.[2]

-

The Base (Catalyst and Driving Force): A strong, non-nucleophilic base is required to efficiently deprotonate the ketone. Sodium hydride (NaH) is an exemplary choice for this role. As a powerful base, it irreversibly deprotonates the ketone, and the reaction is further driven to completion by the formation of hydrogen gas.[2][5]

-

The Solvent System: Anhydrous aprotic solvents, such as Tetrahydrofuran (THF) or diethyl ether, are essential. These solvents effectively dissolve the reactants without reacting with the highly basic conditions, ensuring the integrity of the reaction pathway.[5]

Reaction Scheme Overview

The overall transformation can be visualized as the coupling of the two primary reactants, facilitated by a strong base, followed by an acidic workup to yield the neutral product.

Caption: Overall synthetic scheme for the target compound.

Mechanistic Deep Dive: A Step-by-Step Analysis

The Claisen condensation proceeds through a well-defined sequence of steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The driving force for the reaction is the formation of a highly stabilized enolate of the final β-keto ester product.[2]

-

Enolate Formation: The reaction initiates with the abstraction of an acidic α-proton from 2',4'-dichloroacetophenone by sodium hydride. This generates a resonance-stabilized enolate, the key nucleophile in this synthesis.

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. This addition step results in the formation of a tetrahedral intermediate.

-

Carbonyl Reformation and Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as a leaving group. This step yields the desired β-diketone product.

-

Deprotonation (Thermodynamic Driving Force): The methylene protons situated between the two carbonyl groups of the product are significantly more acidic than the α-protons of the starting ketone. The ethoxide ion generated in the previous step (or another equivalent of NaH) rapidly deprotonates this position, forming a resonance-stabilized enolate of the product. This irreversible acid-base reaction pulls the entire equilibrium towards the product side.

-

Acidic Workup: A final aqueous acid workup (e.g., dilute HCl) is performed to neutralize any remaining base and to protonate the product enolate, yielding the final, neutral 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione.

Caption: Logical workflow of the Claisen condensation mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Typical Amount | Molar Equivalents | Key Properties |

| 2',4'-Dichloroacetophenone | 189.04 | 10.0 g (52.9 mmol) | 1.0 | Solid, moisture sensitive |

| Sodium Hydride (60% in oil) | 40.00 (as 100%) | 2.33 g (58.2 mmol) | 1.1 | Flammable solid, reacts violently with water |

| Ethyl Trifluoroacetate | 142.08 | 8.25 g (58.2 mmol) | 1.1 | Colorless liquid, moisture sensitive[3] |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Flammable liquid, peroxide former |

| 1M Hydrochloric Acid | 36.46 | ~100 mL | - | Corrosive |

| Ethyl Acetate (for extraction) | 88.11 | ~300 mL | - | Flammable liquid |

| Brine (Saturated NaCl) | - | ~100 mL | - | Aqueous solution |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent |

Step-by-Step Methodology

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (2.33 g of 60% dispersion) to a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser.

-

Solvent Addition: Add anhydrous THF (100 mL) to the flask. Cool the resulting suspension to 0 °C using an ice-water bath.

-

Enolate Formation: Dissolve 2',4'-dichloroacetophenone (10.0 g) in anhydrous THF (50 mL) and add this solution to the dropping funnel. Add the ketone solution dropwise to the stirred NaH suspension over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.

-

Acylation: Add ethyl trifluoroacetate (8.25 g) to the dropping funnel with anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Let the reaction stir for 4-6 hours, or until TLC/LCMS analysis indicates the consumption of the starting ketone.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding it to a beaker containing 200 mL of ice-cold 1M HCl with vigorous stirring. Safety Note: This step is highly exothermic and will generate gas. Ensure adequate ventilation and slow addition.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione.

Safety and Handling

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere. All glassware must be thoroughly dried before use.

-

Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon standing. Always use freshly distilled or inhibitor-free solvent from a sealed container.

-

Acidic Workup: The quenching step is exothermic and should be performed slowly and with cooling.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory at all times. All operations should be conducted within a certified chemical fume hood.

References

-

Ethyl trifluoroacetate - Wikipedia. [Link]

-

Claisen Condensation - Organic Chemistry Portal. [Link]

-

Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171–4176. [Link]

-

The Role of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 4. ETHYL TRI FLUORO ACETATE | Ennore India Chemicals [ennoreindiachemicals.com]

- 5. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

Strategic Synthesis of Trifluoromethyl β-Diketones via Claisen Condensation: A Guide for Medicinal and Process Chemistry

An In-Depth Technical Guide for Researchers

Introduction: The Strategic Value of the Trifluoromethyl Group

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for enhancing pharmacological and material properties. The trifluoromethyl (CF₃) group, in particular, holds a privileged position.[1][2] Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Trifluoromethyl β-diketones have emerged as exceptionally versatile building blocks, serving as pivotal precursors for a wide array of heterocyclic compounds, including pyrazoles and isoxazoles, which are prevalent in pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of the Claisen condensation as a primary method for synthesizing these high-value intermediates, focusing on the mechanistic nuances, critical process parameters, and field-proven protocols essential for success in a research and development setting.

The Core Reaction: Mechanistic Underpinnings of the Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between an ester and another carbonyl compound, typically a ketone or another ester, in the presence of a strong base.[4][5] The classic outcome is the formation of a β-keto ester or, as in our focus, a β-diketone.[6][7] The reaction is thermodynamically driven by the final deprotonation step, which forms a highly resonance-stabilized enolate of the β-dicarbonyl product.[4][8]

The mechanism, when tailored for the synthesis of trifluoromethyl β-diketones, proceeds through several distinct stages, typically involving the reaction of an enolizable ketone with an ethyl trifluoroacetate ester.

-

Enolate Formation: A strong base abstracts an acidic α-proton from the ketone, generating a nucleophilic enolate ion.[6][8]

-

Nucleophilic Attack: The newly formed enolate attacks the highly electrophilic carbonyl carbon of the trifluoroacetate ester. The potent electron-withdrawing effect of the CF₃ group significantly enhances the electrophilicity of this carbonyl, making it an excellent acceptor.

-

Tetrahedral Intermediate Formation: This attack results in a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, expelling the ethoxide (EtO⁻) leaving group to form the β-diketone.[8]

-

Driving the Equilibrium: The newly formed β-diketone has a highly acidic proton on the central carbon (flanked by two carbonyls). The alkoxide base, regenerated in the previous step, rapidly abstracts this proton. This irreversible deprotonation step forms a stable enolate and drives the entire reaction sequence to completion.[4][5]

-

Acidic Work-up: A final acidic work-up step is required to neutralize the enolate and yield the final β-diketone product.[8]

Caption: The Claisen condensation mechanism for trifluoromethyl β-diketone synthesis.

Causality Behind Experimental Choices: A Scientist's Perspective

Merely following a procedure is insufficient for robust research. Understanding the causality behind each experimental parameter is critical for optimization, troubleshooting, and adaptation.

| Parameter | Choice & Rationale |

| Base Selection | Choice: Strong, non-nucleophilic bases like Sodium Hydride (NaH), Potassium Hydride (KH), or Lithium Diisopropylamide (LDA) are preferred over alkoxides like Sodium Ethoxide (NaOEt).[9] Rationale: The reaction requires a base strong enough to deprotonate the ketone's α-carbon. While NaOEt can be used, stronger bases like NaH provide a more potent and irreversible deprotonation, often leading to higher yields.[5] Crucially, a full stoichiometric equivalent of base is necessary because the final product, the β-diketone, is more acidic than the starting ketone and will be deprotonated, consuming the base.[4] |

| Substrate Reactivity | Choice: An enolizable ketone (possessing at least one α-proton) and a highly reactive trifluoroacetylating agent, typically ethyl trifluoroacetate. Rationale: The ketone must be able to form an enolate.[4] Ethyl trifluoroacetate is an ideal electrophile due to the intense activation of the carbonyl carbon by the CF₃ group. This high reactivity ensures it is preferentially attacked by the ketone enolate. |

| Solvent System | Choice: Anhydrous aprotic solvents such as Tetrahydrofuran (THF), Diethyl Ether (Et₂O), or Benzene.[9][10] Rationale: Protic solvents (e.g., ethanol) would be deprotonated by the strong base, quenching the reaction. Aprotic solvents are inert under these conditions and effectively solvate the reactants and intermediates. Anhydrous conditions are critical as water will also react with the strong base. |

| Temperature Control | Choice: Typically initiated at 0°C or room temperature, with potential refluxing to drive the reaction to completion.[8] Rationale: The initial deprotonation and nucleophilic attack are often exothermic. Starting at a lower temperature allows for better control. Gentle heating may be required to overcome the activation energy for less reactive substrates. Reaction progress should always be monitored (e.g., by TLC) to determine the optimal time and temperature. |

A Critical Competing Pathway: Tandem Claisen/Retro-Claisen Cleavage

A significant challenge and a point of mechanistic divergence in this synthesis is the potential for a tandem Claisen condensation followed by a retro-Claisen C-C bond cleavage.[9][11][12] Under strongly basic conditions, the initially formed β-diketone intermediate can be attacked by a nucleophile (such as the ethoxide generated in the reaction), leading to cleavage of the newly formed bond. This pathway does not yield the desired β-diketone but instead produces a trifluoromethyl ketone and an ester (e.g., ethyl benzoate).[9][13]

Understanding the factors that favor this undesired pathway is key to suppressing it:

-

Strong Basicity: Highly basic conditions can promote the retro-Claisen cleavage.[9]

-

Substrate Structure: The stability of the potential leaving groups in the retro-Claisen step can influence the outcome.

Caption: Desired vs. competing pathways in the Claisen condensation.

Validated Experimental Protocol: Synthesis of 1-(4-(trifluoromethyl)phenyl)butane-1,3-dione

This protocol is adapted from established procedures for the Claisen condensation of a trifluoromethyl-substituted acetophenone.[14]

Materials & Reagents:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4'-(Trifluoromethyl)acetophenone | C₉H₇F₃O | 188.15 | Ketone Substrate |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Ester Substrate |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Base |

| Absolute Ethanol | C₂H₆O | 46.07 | Solvent |

| 1 M Hydrochloric Acid | HCl | 36.46 | Neutralizing Agent |

| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve sodium ethoxide (1.4 equivalents) in absolute ethanol under an inert nitrogen atmosphere.[14] Stir until fully dissolved.

-

Ester Addition: To the stirred solution, add ethyl acetate (1.1 equivalents) dropwise at room temperature.

-

Ketone Addition: Following the ester, add a solution of 4'-(trifluoromethyl)acetophenone (1.0 equivalent) in a minimal amount of absolute ethanol dropwise over 15 minutes.[14]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the consumption of the starting ketone using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Work-up and Neutralization: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 1 M hydrochloric acid to neutralize the mixture until it is acidic (pH ~5-6), as tested with pH paper.[14]

-

Solvent Removal and Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous residue with dichloromethane (3 x 50 mL).[14]

-

Washing and Drying: Combine the organic layers in a separatory funnel and wash with brine (2 x 30 mL) to remove residual water and salts. Dry the organic layer over anhydrous magnesium sulfate.[14]

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which typically presents as a pale yellow solid.[14]

Purification Strategy:

The crude 1-(4-(trifluoromethyl)phenyl)butane-1,3-dione can be purified by one of two primary methods:

-

Recrystallization: A common and effective method is recrystallization from an ethanol/water mixture to yield the purified solid.[14]

-

Purification via Copper Chelate: For challenging purifications, the β-diketone can be converted to its copper(II) chelate, which is often a stable, crystalline solid that precipitates from solution.[10][15] The copper complex is isolated by filtration and then decomposed by treatment with a strong acid or a chelating agent like EDTA to regenerate the pure β-diketone.[10]

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive base (degraded by moisture/air).2. Insufficient amount of base.3. Wet solvent or glassware. | 1. Use freshly opened or properly stored NaH/NaOEt.2. Ensure a stoichiometric amount of base is used.3. Thoroughly dry all glassware and use anhydrous solvents. |

| Formation of Retro-Claisen Product | 1. Reaction temperature is too high.2. Prolonged reaction time under strongly basic conditions.3. Base is too strong or concentrated. | 1. Maintain lower reaction temperatures (0°C to RT).2. Monitor reaction by TLC and quench promptly upon completion.3. Consider using a slightly weaker base like NaOEt if NaH is promoting cleavage. |

| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Poorly soluble starting material. | 1. Allow the reaction to stir longer or gently heat to reflux.2. Use a co-solvent like THF to improve solubility. |

| Difficult Purification | 1. Presence of oily side products.2. Close polarity of product and starting material. | 1. Attempt purification via the copper chelate method.[10][15]2. Utilize column chromatography with a carefully optimized solvent gradient. |

Conclusion

The Claisen condensation remains a robust and highly effective method for the synthesis of trifluoromethyl β-diketones, which are critical synthons in medicinal chemistry.[1] Success hinges on a nuanced understanding of the reaction mechanism, particularly the crucial role of the final deprotonation step in driving the reaction equilibrium. By carefully selecting a strong, non-nucleophilic base, employing anhydrous aprotic solvents, and being cognizant of the potential for retro-Claisen cleavage, researchers can reliably access these valuable fluorinated building blocks. The protocols and insights provided herein serve as a comprehensive guide for the practical application and intelligent optimization of this powerful transformation.

References

-

Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C−C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171–4176. [Link]

-

Sharma, R., et al. (2024). Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. Chemistry – A European Journal, 30(11). [Link]

-

ResearchGate. (2023). Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. Request PDF. [Link]

-

PubMed. (2013). Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction. The Journal of Organic Chemistry. [Link]

-

Meanwell, N. A. (2018). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 54(43), 5406-5428. [Link]

-

ResearchGate. (2013). ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro‐Claisen C—C Bond‐Cleavage Reaction. Request PDF. [Link]

-

BYJU'S. Claisen Condensation Mechanism. [Link]

-

NROChemistry. (2022). Claisen Condensation: Mechanism & Examples. [Link]

-

Wikipedia. (2023). Claisen condensation. [Link]

-

Gunda, P. et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(16), 4963. [Link]

-

MDPI. (2020). Recent Developments in the Synthesis of β-Diketones. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Taydakov, I. V., Kreshchenova, Y. M., & Dolotova, E. P. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3106–3111. [Link]

-

de la Torre, M. C., & Sierra, M. A. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(18), 4246. [Link]

-

Sci-Hub. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. [Link]

Sources

- 1. Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 10. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sci-hub.st [sci-hub.st]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione, a fluorinated β-diketone of significant interest in medicinal chemistry and materials science. As a molecule that is not extensively characterized in public literature, this document synthesizes data from structurally analogous compounds and first-principles of spectroscopy to present a predictive but robust interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. Particular emphasis is placed on the compound's predominant existence as enol tautomers, a characteristic feature of trifluoromethyl-β-diketones that profoundly influences its spectral features.[1][2] This guide is intended for researchers and drug development professionals, offering detailed experimental protocols and interpretative logic to facilitate the identification and characterization of this and similar compounds.

Introduction: Significance and Structural Complexity

4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione belongs to a class of β-dicarbonyl compounds that are pivotal intermediates in the synthesis of various pharmaceuticals and agrochemicals. For instance, structurally related compounds are known intermediates for manufacturing celecoxib, a nonsteroidal anti-inflammatory drug. The presence of a trifluoromethyl group and a dichlorinated phenyl ring imparts unique electronic properties, influencing the compound's reactivity, stability, and biological activity.

A critical aspect of this molecule's chemistry is its existence in a dynamic equilibrium between keto and enol tautomeric forms. The strong electron-withdrawing nature of the trifluoromethyl group significantly stabilizes the enol form through the formation of a strong intramolecular hydrogen bond.[1][2][3] Spectroscopic evidence from similar trifluoromethyl-β-diketones indicates they exist almost exclusively as mixtures of two chelated cis-enol forms in non-polar solvents.[1][2] Understanding this tautomerism is fundamental to interpreting its spectroscopic data accurately.

Figure 1: Keto-enol tautomeric equilibrium in trifluoromethyl-β-diketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this molecule, providing unambiguous evidence for the keto-enol tautomerism.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be dominated by signals from the enolic form. The diketo form, if present, would show a characteristic singlet for the CH₂ group around 4.0 ppm, but this is typically observed in negligible amounts.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~14.0 - 15.0 | Broad Singlet | 1H | Enolic OH | The strong intramolecular hydrogen bond in the chelated enol ring causes significant deshielding. This is a hallmark of β-diketones in their enol form. |

| 7.5 - 7.8 | Multiplet | 3H | Ar-H | The protons on the 2,4-dichlorophenyl ring. The electronic effects of the chloro-substituents and the dicarbonyl side chain will create a complex splitting pattern. |

| ~6.5 | Singlet | 1H | Vinylic CH | The proton on the carbon between the two carbonyl groups in the enol form. Its appearance as a sharp singlet is characteristic of this tautomer. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be complex due to the presence of the trifluoromethyl group, which induces C-F coupling. Standard proton-decoupled ¹³C spectra of fluorinated compounds can be difficult to interpret without fluorine decoupling due to long-range couplings.[4]

| Predicted Chemical Shift (δ, ppm) | Multiplicity (¹JCF, ²JCF) | Assignment | Rationale and Comparative Insights |

| ~180-190 | Singlet | C=O (Aryl) | The carbonyl carbon adjacent to the dichlorophenyl ring. Expected to be slightly downfield. |

| ~175 | Quartet (~35 Hz) | C=O (CF₃) | The carbonyl carbon adjacent to the CF₃ group. It appears as a quartet due to two-bond coupling with the three fluorine atoms. |

| ~117 | Quartet (~290 Hz) | CF₃ | The trifluoromethyl carbon shows a strong one-bond C-F coupling, resulting in a prominent quartet. |

| 127 - 140 | Multiplet | Ar-C | Six distinct signals are expected for the aromatic carbons, including the two carbons bearing chlorine atoms. |

| ~95 | Singlet | Vinylic CH | The methine carbon of the enol form, appearing significantly upfield. |

Self-Validating NMR Acquisition Protocol

This protocol is designed to yield high-quality, reproducible NMR data for structural confirmation.

-

Sample Preparation: Accurately weigh ~15-20 mg of the compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial for the spectrometer's field-frequency lock.[5]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons, especially the enolic OH).

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Spectral Width: 240 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 (or more, as ¹³C has low natural abundance).

-

-

Data Processing: Apply a standard exponential window function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) before Fourier transformation. Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Sources

- 1. Sci-Hub. Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones / Journal of Fluorine Chemistry, 2006 [sci-hub.st]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

The Synthesis of 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione: A Mechanistic and Methodological Guide

This technical guide provides an in-depth exploration of the formation mechanism and a detailed synthetic protocol for 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione. This fluorinated β-diketone is a valuable building block in the synthesis of various chemical entities, particularly in the fields of pharmaceuticals and agrochemicals. Its utility stems from the unique properties conferred by the trifluoromethyl group, which can enhance biological activity and metabolic stability.[1] This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this important intermediate.

I. The Core Reaction: A Crossed Claisen Condensation

The formation of 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione is achieved through a crossed Claisen condensation. This fundamental carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base.[2][3][4] In this specific synthesis, the reactants are 2',4'-dichloroacetophenone and an ester of trifluoroacetic acid, typically ethyl trifluoroacetate.

The causality behind this choice of reaction lies in its efficiency in constructing the 1,3-dicarbonyl moiety. The presence of a non-enolizable ester (ethyl trifluoroacetate lacks α-hydrogens) directs the reaction, preventing self-condensation of the ester and favoring the desired crossed condensation product.[3][5]

II. The Reaction Mechanism: A Step-by-Step Elucidation

The Claisen condensation proceeds through a series of well-defined steps, each critical for the successful formation of the β-diketone. The entire process is driven by the formation of a highly stabilized enolate ion of the final product.[4]

-

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of 2',4'-dichloroacetophenone by a strong base, such as sodium ethoxide or sodium hydride. This results in the formation of a resonance-stabilized enolate ion. The choice of a strong base is crucial as the α-protons of the ketone must be sufficiently acidic to be removed.[6]

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. This step forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group.

-

Final Deprotonation (Driving Force): The newly formed β-diketone has a highly acidic methylene group flanked by two electron-withdrawing carbonyl groups. The ethoxide base, regenerated in the previous step, readily deprotonates this methylene group to form a highly resonance-stabilized enolate of the β-diketone. This final, essentially irreversible deprotonation is the thermodynamic driving force for the entire reaction.[4]

-

Protonation: The reaction is completed by an acidic workup, which protonates the enolate to yield the final 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione.

Diagrammatic Representation of the Reaction Mechanism:

Caption: The Claisen condensation mechanism for the synthesis of the target β-diketone.

III. Experimental Protocol: A Self-Validating System

The following protocol is a synthesis of established procedures for Claisen condensations involving fluorinated esters and substituted acetophenones.[2][7] The trustworthiness of this protocol lies in its adherence to principles that ensure reaction completion and facilitate purification.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2',4'-Dichloroacetophenone | 189.04 | 50 | 9.45 g |

| Ethyl Trifluoroacetate | 142.08 | 75 | 8.3 mL |

| Sodium Hydride (60% in oil) | 24.00 | 75 | 3.00 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |

| 1 M Hydrochloric Acid | - | - | As needed |

| Diethyl Ether | - | - | For extraction |

| Saturated Sodium Bicarbonate | - | - | For washing |

| Brine | - | - | For washing |

| Anhydrous Magnesium Sulfate | - | - | For drying |

Step-by-Step Methodology:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Dispersion of Base: Anhydrous THF (100 mL) is added to the flask, followed by the careful addition of sodium hydride (60% dispersion in mineral oil). The suspension is stirred to ensure even dispersion. Expertise & Experience: The use of sodium hydride, a non-nucleophilic strong base, is advantageous as it avoids potential side reactions and drives the reaction to completion by irreversibly forming hydrogen gas.[3]

-

Addition of Ketone: A solution of 2',4'-dichloroacetophenone (9.45 g, 50 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride at room temperature over 30 minutes. The mixture is then stirred for an additional hour to ensure complete enolate formation, which may be indicated by the cessation of hydrogen evolution.

-

Addition of Ester: The reaction mixture is cooled to 0 °C in an ice bath. A solution of ethyl trifluoroacetate (8.3 mL, 75 mmol) in anhydrous THF (50 mL) is added dropwise via the dropping funnel over a period of one hour, maintaining the temperature below 5 °C. Causality: The slow, low-temperature addition of the ester minimizes potential side reactions and allows for better control of the exothermic condensation.[2]

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight (approximately 12-16 hours) to ensure the reaction goes to completion.

-

Quenching and Workup: The reaction is cautiously quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3), which dissolves the sodium salts and protonates the product enolate.

-

Extraction: The aqueous layer is separated, and the organic layer is transferred to a separatory funnel. The aqueous layer is extracted twice with diethyl ether. The organic layers are combined.

-

Washing: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or by forming a copper(II) chelate, which can be precipitated and then decomposed with acid to yield the pure β-diketone.[7]

Experimental Workflow Diagram:

Caption: A step-by-step workflow for the synthesis of the target β-diketone.

IV. Conclusion

The synthesis of 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione via a crossed Claisen condensation is a robust and well-understood transformation. By carefully controlling the reaction conditions, particularly the choice of base, temperature, and stoichiometry of the reactants, high yields of the desired product can be achieved. The mechanistic insights and the detailed protocol provided in this guide offer a comprehensive framework for the successful and reproducible synthesis of this valuable fluorinated intermediate.

V. References

-

A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione. Google Patents.

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientia. [Link]

-

Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione. Google Patents.

-

A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry. [Link]

-

Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]

-

The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. MDPI. [Link]

-

The Claisen Condensation. [Link]

-

Scheme of synthesis of 4,4,4-trifluoro-1-selenophen-2-ylbutane-1,3-dione. Reagents and conditions. ResearchGate. [Link]

-

Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses. [Link]

-

Synthesis of α-fluorinated β-diketones 11 from α-substituted... ResearchGate. [Link]

-

A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. National Institutes of Health. [Link]

-

The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. ResearchGate. [Link]

-

Patent Application Publication. Googleapis.com. [Link]

-

A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. ResearchGate. [Link]

-

United States Patent. Googleapis.com. [Link]

-

Claisen Condensation. Organic Chemistry Portal. [Link]

-

23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

-

Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione: Starting Materials and Core Synthesis

This guide provides a comprehensive overview of the essential starting materials and the core synthetic strategy for the preparation of 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione, a valuable intermediate in the development of pharmaceutical and agrochemical agents. The synthesis is primarily achieved through a Claisen condensation reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.

Strategic Overview: The Claisen Condensation Approach

The synthesis of the target β-diketone, 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione, is most effectively accomplished via a crossed Claisen condensation. This reaction involves the coupling of a ketone with an ester in the presence of a strong base. The strategic selection of a non-enolizable ester, in this case, ethyl trifluoroacetate, is crucial to direct the reaction towards the desired product and prevent self-condensation of the ester.

The overall synthetic pathway can be visualized as a two-stage process: the preparation of the key ketone intermediate, 2,4-dichloroacetophenone, followed by the core Claisen condensation reaction.

Figure 1: High-level overview of the two-part synthetic strategy.

Part 1: Synthesis of the Key Precursor: 2,4-Dichloroacetophenone

The synthesis of 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione commences with the preparation of the requisite ketone, 2,4-dichloroacetophenone. This is typically achieved through a Friedel-Crafts acylation of m-dichlorobenzene.

Starting Materials for 2,4-Dichloroacetophenone Synthesis

| Starting Material | Role | Key Considerations |

| m-Dichlorobenzene | Aromatic Substrate | The primary backbone of the resulting ketone. |

| Acetic Anhydride or Acetyl Chloride | Acylating Agent | Acetyl chloride is highly reactive but can release toxic HCl and phosgene upon decomposition. Acetic anhydride is a safer alternative.[1] |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Activates the acylating agent to facilitate electrophilic aromatic substitution. Must be anhydrous. |

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: Anhydrous aluminum chloride is suspended in a portion of the m-dichlorobenzene in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

-

Addition of Acylating Agent: Acetic anhydride is added dropwise to the reaction mixture while maintaining the temperature between 45-55°C.[1]

-

Reaction Progression: Following the addition, the reaction mixture is gradually heated to 90-95°C and refluxed for approximately 3 hours to ensure complete conversion.[1]

-

Work-up and Purification: The reaction is quenched by careful addition to ice-water, followed by extraction with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude product is then purified by distillation or crystallization.

Part 2: The Core Synthesis via Claisen Condensation

With the 2,4-dichloroacetophenone in hand, the core of the synthesis proceeds via a Claisen condensation with ethyl trifluoroacetate.

Starting Materials for the Claisen Condensation

| Starting Material | Role | Key Considerations |

| 2,4-Dichloroacetophenone | Enolizable Ketone | Provides the enolate nucleophile upon deprotonation by the base. |

| Ethyl Trifluoroacetate | Trifluoroacetylating Agent | A key reactant that introduces the trifluoroacetyl group. It is used as the electrophile in the reaction.[2][3] |

| Strong Base (e.g., Sodium Ethoxide) | Catalyst/Proton Acceptor | Deprotonates the α-carbon of the 2,4-dichloroacetophenone to form the reactive enolate. Other suitable bases include sodium methoxide and potassium t-butoxide.[4] |

| Anhydrous Solvent (e.g., Diethyl Ether, THF, Cyclohexane) | Reaction Medium | The choice of solvent can influence reaction rates and yields. Anhydrous conditions are critical to prevent quenching of the base and enolate.[5] |

Causality in Experimental Choices

The selection of a strong base like sodium ethoxide is critical. The pKa of the α-proton on the acetophenone is such that a strong base is required for efficient deprotonation to form the enolate. The use of an aprotic, anhydrous solvent is paramount to prevent the protonation of the highly reactive enolate intermediate, which would halt the reaction.

Reaction Mechanism: A Step-by-Step Look

Figure 2: Simplified mechanism of the Claisen condensation for the target synthesis.

Experimental Protocol: Claisen Condensation

-

Preparation of the Base: Sodium ethoxide can be prepared in situ by reacting sodium metal with absolute ethanol in an appropriate anhydrous solvent, or a commercial solution can be used.[6][7][8]

-

Reaction Initiation: 2,4-dichloroacetophenone is dissolved in the anhydrous solvent and added to the base.

-

Addition of the Ester: Ethyl trifluoroacetate is then added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermic nature of the reaction.

-

Reaction and Quenching: The reaction is stirred for a specified period, often at room temperature or with gentle heating, until completion. The reaction is then quenched, usually with an acidic aqueous solution to neutralize the base and protonate the product.

-

Purification: The product is extracted into an organic solvent. The crude product can be purified through various techniques, including the formation of a copper chelate followed by acid decomposition to yield the pure β-diketone.[5]

Trustworthiness and Self-Validating Systems

The protocols described are based on well-established and widely published chemical transformations. The progress of both the Friedel-Crafts acylation and the Claisen condensation can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of starting materials and the formation of the desired product. The purity of the final product should be confirmed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

The synthesis of 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione is a robust and reproducible process rooted in fundamental organic reactions. A thorough understanding of the starting materials, reaction mechanisms, and experimental parameters is key to achieving high yields and purity. This guide provides the foundational knowledge for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

- EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents.

- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents.

-

Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap. Available at: [Link]

-

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione (CAS No - apicule. Available at: [Link]

- KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents.

-

(PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - ResearchGate. Available at: [Link]

- KR101083935B1 - Trifluoroacetylation for amines - Google Patents.

-

A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - Beilstein Journals. Available at: [Link]

- CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents.

-

Synthesis of trifluoroacetylated compounds 3 from ethyl cinnamates 1. - ResearchGate. Available at: [Link]

-

Ethyl trifluoroacetate - Wikipedia. Available at: [Link]

-

(PDF) ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds - ResearchGate. Available at: [Link]

-

Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC - NIH. Available at: [Link]

-

Claisen Condensation - Organic Chemistry Portal. Available at: [Link]

- US4643851A - Process for preparing trifluoroacetyl chloride - Google Patents.

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]

-

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione - Ligands - Crysdot LLC. Available at: [Link]

Sources

- 1. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 4. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 5. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

- 6. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 7. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 8. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and its strategic importance in the design of novel therapeutic agents.

Core Compound Identification

-

IUPAC Name: 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

-

CAS Number: 94856-22-1

-

Molecular Formula: C₁₀H₅Cl₂F₃O₂

-

Molecular Weight: 285.05 g/mol

| Identifier | Value |

| IUPAC Name | 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione |

| CAS Number | 94856-22-1 |

| Molecular Formula | C₁₀H₅Cl₂F₃O₂ |

| Molecular Weight | 285.05 g/mol |

Strategic Importance in Drug Discovery: The Role of Fluorine

The incorporation of fluorine atoms into organic molecules is a well-established strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF₃) group in 1-(2,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is particularly influential. It can significantly increase metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine can modulate the acidity of nearby protons and influence non-covalent interactions with biological targets, potentially leading to improved binding affinity and selectivity.[1] The presence of this group often enhances the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.

Synthesis and Mechanism: The Claisen Condensation

The primary synthetic route to 1-(2,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[2][3] This reaction involves the condensation of an ester with a ketone in the presence of a strong base.

In a typical synthesis, 2',4'-dichloroacetophenone is treated with a trifluoroacetylating agent, such as ethyl trifluoroacetate, in the presence of a strong base like sodium ethoxide or sodium hydride. The base serves to deprotonate the α-carbon of the acetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group, followed by an acidic workup, yields the desired β-diketone.

Caption: Generalized workflow for the synthesis via Claisen condensation.

Experimental Protocol: A Representative Synthesis

Materials:

-

4'-(Trifluoromethyl)acetophenone

-

Ethyl acetate

-

Sodium ethoxide

-

Absolute ethanol

-

1 M Hydrochloric acid

-

Dichloromethane or ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Base Suspension: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend sodium ethoxide (1.4 equivalents) in absolute ethanol.

-

Ester Addition: To the stirred suspension, add ethyl acetate (1.1 equivalents) dropwise at room temperature.

-

Ketone Addition: Following the ester addition, add a solution of 4'-(trifluoromethyl)acetophenone (1.0 equivalent) in absolute ethanol dropwise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture in an ice bath. Neutralize the reaction by slowly adding 1 M hydrochloric acid until the pH is approximately 5-6.

-

Extraction: Remove the ethanol under reduced pressure. Extract the remaining aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Properties and Tautomerism

β-Diketones, including 1-(2,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, exist as a mixture of keto and enol tautomers in solution. This equilibrium is a critical aspect of their chemistry, as the two forms exhibit different reactivities and biological activities. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. The electron-withdrawing trifluoromethyl group can influence the acidity of the methylene protons and thus affect the keto-enol equilibrium.

Caption: Keto-enol tautomeric equilibrium in β-diketones.

While specific experimental data for the title compound is limited, related compounds provide insight into its likely properties. For instance, the analogous 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a solid with a melting point of 60-64 °C.[5]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 1-(2,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dichlorophenyl ring and the methylene protons of the butane-1,3-dione backbone. The presence of both keto and enol forms in solution would result in two sets of signals for the methylene and enolic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the carbons of the aromatic ring, the methylene carbon, and the carbon of the trifluoromethyl group. The chemical shifts of the carbonyl carbons can help in assessing the keto-enol equilibrium.

-

¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups (C=O) in the region of 1600-1750 cm⁻¹. The presence of the enol form will be indicated by a broad O-H stretching band and a C=C stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications in Pharmaceutical Synthesis

Fluorinated β-diketones are versatile intermediates in the synthesis of a wide range of heterocyclic compounds with potential biological activity, including pyrazoles, isoxazoles, and pyrimidines.[1] These heterocyclic scaffolds are prevalent in many approved drugs. For example, the structurally related 4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedione is a key intermediate in the synthesis of the COX-2 inhibitor, Celecoxib.[6] Given its structure, 1-(2,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a valuable precursor for the synthesis of novel compounds with potential anti-inflammatory, analgesic, or anticancer properties.

Conclusion

1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a key building block in medicinal chemistry, offering a strategic combination of a reactive β-diketone functionality with the advantageous properties conferred by its dichlorophenyl and trifluoromethyl substituents. A thorough understanding of its synthesis, physicochemical properties, and reactivity is crucial for its effective utilization in the discovery and development of new therapeutic agents. Further research into the biological activities of compounds derived from this intermediate is warranted and holds promise for the identification of novel drug candidates.

References

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(2-furanyl)-1,3-butanedione. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

- He, S., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2845.

-

Organic Syntheses. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione, 99%. Retrieved from [Link]

- Volcho, K. P., et al. (2022). New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. New Journal of Chemistry, 46(3), 1134-1144.

- Al-Ostoot, F. H., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(22), 7586.

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4,4,4-Trifluoro-1-(2,5-dichlorophenyl)-1,3-butanedione. Retrieved from [Link]

- Chen, Q., et al. (2010). Synthesis and biological activity of some novel trifluoromethyl-substituted 1,2,4-triazole and bis(1,2,4-triazole) Mannich bases containing piperazine rings. Journal of Fluorine Chemistry, 131(8), 863-869.

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

- Wang, Y., et al. (2025).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE | 18931-60-7 [amp.chemicalbook.com]

- 6. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]

Molecular structure and conformation of trifluoromethyl-beta-diketones

An In-Depth Technical Guide to the Molecular Structure and Conformation of Trifluoromethyl-β-Diketones

Foreword: From the Desk of a Senior Application Scientist

In the landscape of modern chemistry, trifluoromethyl-β-diketones (TFM-β-diketones) represent a class of molecules whose unique structural characteristics underpin their broad utility. From serving as pivotal building blocks in the synthesis of pharmaceuticals to acting as highly efficient ligands in materials science, their behavior is a direct consequence of their molecular architecture.[1] This guide is designed for the practicing researcher and drug development professional. It eschews a simple recitation of facts in favor of a deep dive into the causality of their structure. We will explore not just what their conformation is, but why it is so, and how we can reliably determine it. The core of our discussion revolves around a fascinating interplay of tautomerism, intramolecular forces, and the profound electronic influence of the trifluoromethyl group. The methodologies presented herein are not merely protocols; they are self-validating systems designed to provide unambiguous structural insights.

The Dominant Paradigm: Keto-Enol Tautomerism Skewed by Fluorine

The foundational concept for understanding TFM-β-diketones is their pronounced keto-enol tautomerism. While most simple ketones exist predominantly in their keto form, β-dicarbonyl compounds show a significant population of the enol tautomer.[2] The introduction of a trifluoromethyl group dramatically skews this equilibrium, pushing it almost exclusively toward the enol form.[3][4]

The causality is twofold:

-

Inductive Effect: The potent electron-withdrawing nature of the CF₃ group significantly increases the acidity of the central methylene (α-carbon) protons. This facilitates the deprotonation step required for enolization.

-

Enol Stabilization: The resulting enol form is exceptionally stabilized by the formation of a strong, chelated, six-membered pseudo-ring via an intramolecular hydrogen bond.[5] This hydrogen bond is a defining feature of the molecule's conformation.

In nonpolar solvents, TFM-β-diketones exist as a mixture of two distinct chelated cis-enol forms, leading to a secondary, rapid enol-enol equilibrium.[4] The equilibrium generally favors the enol form that maximizes electronic conjugation within the molecule.[3][4]

Caption: Keto-enol and enol-enol tautomeric equilibria in unsymmetrical TFM-β-diketones.

Conformational Landscape: The Planar Chelated Ring

The predominance of the enol form dictates the molecule's preferred conformation. The strong intramolecular hydrogen bond locks the molecule into a planar, six-membered ring-like structure.[6] This conformation is further stabilized by the delocalization of π-electrons across the O=C-C=C-O system.

Single-crystal X-ray diffraction studies provide definitive evidence for this planar structure in the solid state.[6] Key structural parameters, such as the short distance between the two oxygen atoms, confirm the strength of the hydrogen bond. For example, in 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione, the O···O distance is a mere 2.4955(12) Å, indicative of a very strong hydrogen bond.[6] While largely planar, minor deviations can occur due to steric hindrance from bulky substituents or crystal packing forces.[6]

Caption: The stabilized cis-enol conformation featuring a strong intramolecular hydrogen bond.

A Multi-Technique Approach to Structural Elucidation

No single technique provides a complete picture. A synergistic approach combining spectroscopy, diffraction, and computational methods is essential for a comprehensive understanding. As an application scientist, the choice of technique is driven by the specific question at hand—are we probing equilibrium dynamics in solution or definitive bond lengths in a crystal?

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Dynamics

NMR is the quintessential tool for studying the tautomeric equilibrium in solution.[7] The equilibrium between the keto and enol forms is slow on the NMR timescale, allowing for the observation of distinct signals for both species if present.[7] Conversely, the enol-enol interconversion is rapid, resulting in an averaged spectrum.[7]

Key Observables:

-

¹H NMR: The most telling signal is the enolic proton, which appears far downfield (typically 15-18 ppm) due to the strong intramolecular hydrogen bond.[7] The presence of the diketo form is indicated by a CH₂ resonance around 5.3 ppm.[7]

-

¹³C & ¹⁹F NMR: These nuclei are critical for distinguishing between the two possible enol tautomers in unsymmetrical TFM-β-diketones.[3][4] The chemical shifts of the carbonyl carbons and the CF₃ group are highly sensitive to their electronic environment, allowing for quantification of the enol-enol equilibrium.

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the TFM-β-diketone in a nonpolar, deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of ~20-50 mM. Nonpolar solvents are chosen to minimize intermolecular interactions that could perturb the intrinsic equilibrium.[4]

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Integrate the enolic OH peak and any visible keto CH₂ peaks to determine the keto:enol ratio.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. If two enol forms are present, two distinct signals for the CF₃ groups will be observed. The relative integration of these peaks provides the enol-1:enol-2 ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Identify the two carbonyl signals and the carbon attached to the CF₃ group. The chemical shifts will differ for each enol tautomer, corroborating the ¹⁹F data.

-

Data Analysis: Correlate the data from all three nuclei to build a self-consistent model of the tautomeric populations in solution.

Caption: A streamlined workflow for the complete NMR analysis of TFM-β-diketone tautomerism.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides unambiguous, high-resolution data on the molecular structure in the solid state.[8] It is the gold standard for determining precise bond lengths, bond angles, and intermolecular interactions, confirming the planar enol conformation.[6]

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate).

-

Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on the diffractometer to minimize thermal motion. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges.

-

Data Interpretation: Analyze the final structure to extract key geometric parameters. This provides the definitive proof of the enol form and the precise geometry of the intramolecular hydrogen bond.

| Parameter | Typical Value (Å/°) | Significance |

| O···O Distance | 2.45 - 2.55 Å | Confirms a strong intramolecular hydrogen bond[6] |

| C=O Bond Length | ~1.26 Å | Intermediate between single and double bond |

| C-O Bond Length | ~1.31 Å | Intermediate between single and double bond |

| C=C Bond Length | ~1.40 Å | Indicates delocalization within the ring |

| O-C-C-C-O Torsion | ~0° | Confirms planarity of the chelated ring |

| Table 1: Representative geometric parameters for TFM-β-diketones from X-ray crystallography.[6] |

Complementary Techniques: IR Spectroscopy and Computational Modeling

-

Infrared (IR) Spectroscopy: A rapid and valuable technique for identifying the dominant tautomer. The diketo form shows a characteristic C=O stretch between 1687–1790 cm⁻¹. The conjugated enol system displays a series of absorptions between 1580–1700 cm⁻¹, corresponding to C=O and C=C stretching modes.[7]

-

Density Functional Theory (DFT): Computational methods like DFT are indispensable for complementing experimental findings.[5] They allow for the calculation of the relative energies of different tautomers and conformers, prediction of NMR chemical shifts and IR frequencies, and visualization of molecular orbitals to rationalize the observed electronic effects.

Summary: The Trifluoromethyl Group as the Master Regulator

The molecular structure and conformation of trifluoromethyl-β-diketones are fundamentally governed by the powerful electronic influence of the CF₃ group. This group orchestrates a cascade of effects:

-

Enhanced Acidity: It increases the acidity of the α-protons, promoting enolization.

-

Dominant Enol Form: The tautomeric equilibrium is overwhelmingly shifted to the enol form.

-

Stabilized Conformation: The enol is locked into a planar, six-membered pseudo-aromatic ring by a strong intramolecular hydrogen bond.

This well-defined and stable conformation is directly responsible for the predictable and highly useful properties of TFM-β-diketones as ligands for metal ions and as versatile intermediates in organic synthesis.[9] Understanding this structure-property relationship is paramount for researchers looking to harness the full potential of these remarkable molecules in drug development and materials innovation.

References

-

Sloop, J. C., Bumgardner, C. L., Washington, G., Loehle, W. D., Sankar, S. S., & Lewis, A. B. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780–786. [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]

-

Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. [Link]

-

Pashkovetckii, E., et al. (2021). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. National Center for Biotechnology Information. [Link]

-

Kirillova, M., et al. (2024). Molecular structure, determined by X‐ray diffraction, of ketone 2 k. ResearchGate. [Link]

-

Saito, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]

-

Levin, I., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. National Center for Biotechnology Information. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]

-

Gumienna-Kontecka, E., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. MDPI. [Link]

-

de la Torre, M. C., & Sierra, M. A. (2021). Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]

-

LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

Sources

- 1. Recent Developments in the Synthesis of β-Diketones [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sci-Hub. Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones / Journal of Fluorine Chemistry, 2006 [sci-hub.st]

- 4. researchgate.net [researchgate.net]

- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects | MDPI [mdpi.com]

- 6. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Fluorinated β-Diketones: From Serendipitous Discovery to Rational Design

An In-Depth Technical Guide:

Introduction

In the landscape of modern chemistry, few molecular scaffolds offer the versatility and functional elegance of β-diketones. Their unique keto-enol tautomerism and potent metal-chelating properties have positioned them as indispensable tools in synthesis, catalysis, and materials science. The strategic introduction of fluorine into this backbone, however, elevates their utility to an entirely new echelon. The potent electron-withdrawing nature of fluorine atoms drastically modulates the scaffold's electronic properties, enhancing acidity, stability, and reactivity in ways that have unlocked revolutionary applications. This guide provides an in-depth exploration of the discovery and history of fluorinated β-diketones, tracing their origins from the foundational isolation of elemental fluorine to their current role as sophisticated building blocks in drug development and advanced materials. We will delve into the core synthetic methodologies, explaining the causality behind experimental choices, and illuminate the pathways that have made these compounds essential for researchers and industry professionals.

PART 1: Foundational Pillars: The Discovery of an Element and a Scaffold